Cas no 92207-22-2 (Benzenemethanaminium,N-(hexahydro-2-oxo-1H-azepin-3-yl)-N,N-dimethyl-, chloride (1:1))

Benzenemethanaminium,N-(hexahydro-2-oxo-1H-azepin-3-yl)-N,N-dimethyl-, chloride (1:1) structure
92207-22-2 structure
Product Name:Benzenemethanaminium,N-(hexahydro-2-oxo-1H-azepin-3-yl)-N,N-dimethyl-, chloride (1:1)
CAS No:92207-22-2
MF:C15H23ClN2O
MW:282.808923006058
CID:810730
PubChem ID:11971092
Update Time:2025-04-19

Benzenemethanaminium,N-(hexahydro-2-oxo-1H-azepin-3-yl)-N,N-dimethyl-, chloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanaminium,N-(hexahydro-2-oxo-1H-azepin-3-yl)-N,N-dimethyl-, chloride (1:1)
    • benzyl(hexahydro-2-oxo-1H-azepin-3-yl)dimethylammonium chloride
    • benzyl-dimethyl-(2-oxoazepan-3-yl)azanium,chloride
    • 3LD136RM6U
    • Q27257538
    • 1H-AZEPIN-3-AMINIUM, HEXAHYDRO-N,N-DIMETHYL-2-OXO-N-(PHENYLMETHYL)-, CHLORIDE (1:1)
    • EINECS 296-085-9
    • UNII-3LD136RM6U
    • 92207-22-2
    • NS00062989
    • Inchi: 1S/C15H22N2O.ClH/c1-17(2,12-13-8-4-3-5-9-13)14-10-6-7-11-16-15(14)18;/h3-5,8-9,14H,6-7,10-12H2,1-2H3;1H
    • InChI Key: FRGHJMDARINEHW-UHFFFAOYSA-N
    • SMILES: [Cl-].O=C1C(CCCCN1)[N+](C)(C)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 282.149891
  • Monoisotopic Mass: 282.149891
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 282
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.1

Experimental Properties

  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
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